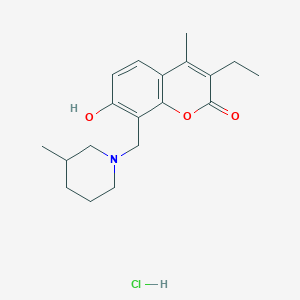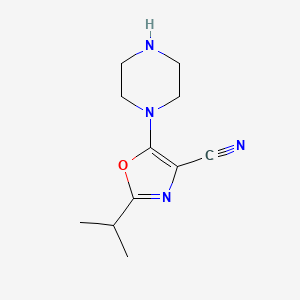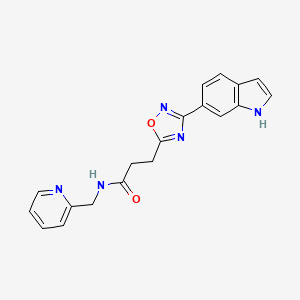
3-ethyl-7-hydroxy-4-methyl-8-((3-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-7-hydroxy-4-methyl-8-((3-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-7-hydroxy-4-methyl-8-((3-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride typically involves multi-step organic reactions. The starting materials often include substituted chromen-2-one derivatives and piperidine derivatives. The reaction conditions may involve:
Condensation reactions: Using catalysts such as acids or bases.
Hydrolysis: To introduce hydroxyl groups.
Alkylation: To introduce the ethyl and methyl groups.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Acids or bases for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-ethyl-7-hydroxy-4-methyl-8-((3-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may modulate biological pathways by binding to these targets and altering their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coumarin derivatives: Known for their anticoagulant and antimicrobial properties.
Flavonoids: Known for their antioxidant and anti-inflammatory properties.
Uniqueness
3-ethyl-7-hydroxy-4-methyl-8-((3-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Eigenschaften
Molekularformel |
C19H26ClNO3 |
|---|---|
Molekulargewicht |
351.9 g/mol |
IUPAC-Name |
3-ethyl-7-hydroxy-4-methyl-8-[(3-methylpiperidin-1-yl)methyl]chromen-2-one;hydrochloride |
InChI |
InChI=1S/C19H25NO3.ClH/c1-4-14-13(3)15-7-8-17(21)16(18(15)23-19(14)22)11-20-9-5-6-12(2)10-20;/h7-8,12,21H,4-6,9-11H2,1-3H3;1H |
InChI-Schlüssel |
FEJKVYVUIMHYSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C2=C(C(=C(C=C2)O)CN3CCCC(C3)C)OC1=O)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid](/img/structure/B12169346.png)
![N-{3-[5-(4-fluorophenyl)thiopheno[3,2-e]pyrimidin-4-yloxy]phenyl}acetamide](/img/structure/B12169349.png)


![N'~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~3~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide](/img/structure/B12169375.png)
![1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12169376.png)
![N-(1H-indol-6-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B12169377.png)
![N-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide](/img/structure/B12169385.png)
![methyl 1-(2,3,4-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12169388.png)

![N-(2,4-dimethoxyphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B12169391.png)
![1-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone](/img/structure/B12169401.png)

![N-{(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-[(furan-2-ylmethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide](/img/structure/B12169418.png)
